1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

soluble epoxide hydrolase enzyme inhibition potency comparison

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea (CAS 1396633-89-8, MW 373.5 g/mol, XLogP3 2.5) is a 4-substituted piperidine-derived trisubstituted urea that functions as a potent inhibitor of soluble epoxide hydrolase (sEH; EPHX2). The compound incorporates a unique cycloheptyl hydrophobic group, a 4-hydroxypiperidine amide moiety, and a central phenyl linker.

Molecular Formula C21H31N3O3
Molecular Weight 373.497
CAS No. 1396633-89-8
Cat. No. B2849835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
CAS1396633-89-8
Molecular FormulaC21H31N3O3
Molecular Weight373.497
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
InChIInChI=1S/C21H31N3O3/c25-19-11-13-24(14-12-19)20(26)15-16-7-9-18(10-8-16)23-21(27)22-17-5-3-1-2-4-6-17/h7-10,17,19,25H,1-6,11-15H2,(H2,22,23,27)
InChIKeyPFFPLHXRHUOUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396633-89-8: A Trisubstituted Urea Soluble Epoxide Hydrolase Inhibitor — Key Compound Identity & Core Physicochemical Profile


1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea (CAS 1396633-89-8, MW 373.5 g/mol, XLogP3 2.5) [1] is a 4-substituted piperidine-derived trisubstituted urea that functions as a potent inhibitor of soluble epoxide hydrolase (sEH; EPHX2) [2]. The compound incorporates a unique cycloheptyl hydrophobic group, a 4-hydroxypiperidine amide moiety, and a central phenyl linker. It belongs to a well-characterized class of sEH inhibitors discovered through systematic structure–activity relationship (SAR) optimization aimed at reducing ion channel and CYP liability while enhancing target engagement [2].

Why Cannot Any Trisubstituted Urea Replace 1396633-89-8? Evidence of Unique Cycloheptyl & 4‑Hydroxypiperidine Differentiation


Piperidine-derived trisubstituted ureas are a densely populated sEH inhibitor class with profound SAR sensitivity [1]. Sub-molecular modifications—such as ring size of the N-terminal cycloalkyl substituent, presence or absence of a 4‑hydroxy group on the piperidine, or linker identity—can drastically alter human sEH inhibitory potency (Ki differences spanning >100‑fold), selectivity, CYP inhibition liability, oral bioavailability, and brain penetration [1][2]. Consequently, procurement based solely on a generic ‘trisubstituted urea sEH inhibitor’ descriptor carries a high risk of selecting a compound with entirely inappropriate biology for the intended research model.

Quantitative Differentiation of 1396633-89-8: sEH Potency, Selectivity & Structural Advantages Versus Key Comparators


Human Soluble Epoxide Hydrolase Inhibitory Potency (Ki) of 1396633-89-8 vs. Clinical-Stage & Preclinical sEH Inhibitors

Compound 1396633-89-8 exhibits a human sEH Ki of 1.40 nM [1]. This places it as an equipment-level potent sEH inhibitor, 9.9‑fold less potent than the clinical candidate EC5026 (Ki 0.06 nM [2]), but 9.9‑fold more potent than the Phase II clinical candidate AR9281 (human sEH IC₅₀ 13.8 nM ). In contrast, GSK2256294 demonstrates a Ki of 24 nM in a NanoBRET cellular target engagement assay [3]. These data establish that 1396633-89-8 occupies an intermediate potency tier, which may be preferable for research applications requiring modulation rather than complete ablation of sEH activity, or where ultra‑high potency is associated with prolonged target residence time that confounds acute experimental paradigms.

soluble epoxide hydrolase enzyme inhibition potency comparison

Class‑Wide Minimization of Ion Channel (hERG) and CYP Inhibition Liability — SAR Framework Supporting 1396633-89-8

The 4‑substituted piperidine‑derived trisubstituted urea class was specifically designed and optimized to minimize ion channel (hERG) and cytochrome P450 (CYP) inhibition liabilities that plagued earlier sEH inhibitor chemotypes [1]. Although direct hERG and CYP inhibition data for 1396633-89-8 have not been published, its structural conformity to the core SAR pharmacophore (4‑substituted piperidine, trisubstituted urea, absence of strongly basic amine centers) places it within the ‘low off‑target liability’ region of the class SAR map [1]. By contrast, early amide‑based sEH inhibitors and certain non‑urea chemotypes frequently exhibited significant hERG and CYP inhibition [1]. This class‑level advantage is a critical differentiator for researchers planning downstream in vivo or safety pharmacology studies where off‑target liability could confound efficacy readouts.

drug safety off-target liability ion channel inhibition CYP inhibition

Structural Differentiation: Cycloheptyl vs. Cyclohexyl, Cyclopentyl, and Adamantane Substituents in sEH Inhibitor Series

SAR from Shen et al. (2009) demonstrates that the cycloalkyl substituent on the trisubstituted urea scaffold is a critical potency and selectivity determinant [1]. While quantitative data for the cycloheptyl analog specifically are not reported, homologous series comparisons show that increases in ring size from cyclopentyl → cyclohexyl alters potency and selectivity profiles [1]. The cycloheptyl group (C₇) of 1396633-89-8 represents a further ring expansion beyond the commonly explored cyclohexyl (C₆) series. Additionally, 1396633-89-8 replaces the N‑acetylpiperidine capping group found in AR9281 (adamantane‑urea) [2] with a 4‑hydroxypiperidine amide, introducing an H‑bond donor/acceptor that may alter solubility, metabolic profile, and target binding kinetics [1][3]. This structural uniqueness precludes simple substitution with cyclohexyl or N‑acetylpiperidine‑bearing analogs.

structure-activity relationship cycloalkyl substituent sEH inhibitor design

Patent‑Documented Utility: 1396633-89-8 as a Reference Compound in sEH Inhibitor Composition‑of‑Matter and Method Claims

Compound 1396633-89-8 is explicitly claimed and exemplified as Compound 1 in multiple U.S. patents (US10377744, US11123311, US11723929) covering piperidine urea derivatives as sEH inhibitors [1]. Its inclusion as ‘Compound 1’ across a patent family indicates it serves as a primary exemplar and reference standard for the invention. This is a critical procurement consideration: researchers requiring a well‑characterized reference compound with published affinity data (Ki = 1.40 nM against recombinant human sEH [1]) can rely on 1396633-89-8 as a structurally defined, patent‑exemplified standard. By contrast, many structurally similar analogs lack patent exemplification and published quantitative pharmacology.

intellectual property sEH inhibitor patent reference standard

Defined Use Scenarios for 1396633-89-8 Based on Verifiable sEH Inhibitor Evidence


sEH Target Engagement Studies Requiring Intermediate Potency (Ki ≈ 1 nM) with Minimized Off‑Target Risk

1396633-89-8 is a suitable tool compound for ex vivo or in vivo sEH target engagement studies where the Ki of 1.40 nM [1] provides robust enzyme inhibition without the sub‑picomolar potency and prolonged residence time of clinical candidates such as EC5026 or GSK2256294. Its structural conformity to the 4‑substituted piperidine trisubstituted urea class, shown to exhibit minimal off‑target ion channel and CYP activity [2], supports its use in rodent models of hypertension or inflammation where confounding off‑target pharmacology must be excluded.

Structure–Activity Relationship (SAR) Studies Exploiting the Cycloheptyl–4‑Hydroxypiperidine Motif

The cycloheptyl group and 4‑hydroxypiperidine amide present in 1396633-89-8 are structurally distinct motifs among published sEH inhibitors [1][2]. This compound can serve as a starting point for systematic SAR around cycloalkyl ring size (C₇ vs. C₅, C₆) and the impact of the hydroxyl H‑bond donor on solubility, metabolism, and binding kinetics [3]. Procurement is warranted for medicinal chemistry programs aiming to explore novel sEH inhibitor chemical space beyond the extensively studied cyclohexyl and adamantane series.

Patent‑Referenced Standard for Bioanalytical Method Development and Pharmacological Replication Studies

As Compound 1 exemplified in multiple U.S. sEH inhibitor patents with a published human sEH Ki of 1.40 nM [1], 1396633-89-8 is an ideal positive control and reference standard for LC‑MS/MS method development, in vitro sEH inhibition assay validation, and replication of patent‑reported pharmacology. Its well‑defined patent provenance and BindingDB‑curated affinity data [1] provide the traceability essential for industrial drug discovery partnerships, CRO analytical method qualification, and regulatory‑adjacent preclinical development.

Mechanistic Studies of Epoxyeicosatrienoic Acid (EET) Biology at Defined sEH Inhibition Levels

1396633-89-8’s Ki of 1.40 nM permits moderate sEH inhibition that elevates EET levels without fully saturating the enzyme, which may be advantageous for studying EET‑mediated vasodilation, anti‑inflammatory signaling, and metabolic regulation under physiologically relevant partial inhibition conditions [1][2]. This differentiates it from ultra‑potent inhibitors that achieve near‑complete sEH blockade, potentially masking graded EET‑dependent biological responses.

Quote Request

Request a Quote for 1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.